REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][CH:9]=[CH:10][C:3]=12.O.[NH4+].[Cl-].[NH4+].[OH-].[CH3:16][N:17](C=O)C>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2].[C-]#N.[C-]#N.[Zn+2]>[NH:8]1[C:4]2[N:5]=[CH:6][CH:7]=[C:2]([C:16]#[N:17])[C:3]=2[CH:10]=[CH:9]1 |f:2.3,4.5,7.8.9.10.11,12.13.14,15.16.17|
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
IC1=C2C(=NC=C1)NC=C2
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
10 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
15 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
Zn(CN)2
|
Quantity
|
1.4 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[C-]#N.[Zn+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 90° C. under nitrogen for 20 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 70° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 5° C. for 20 min.
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate filtered off
|
Type
|
WASH
|
Details
|
washed with 75 mL 4:1:5 mixture of saturated NH4Cl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
NH4OH:H2O, 500 mL H2O and 100 mL toluene, then dried in vacuo
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=C1N=CC=C2C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.06 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |